molecular formula C24H19N3O B12908153 [1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-yl](phenyl)methanone CAS No. 106011-94-3

[1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-yl](phenyl)methanone

Cat. No.: B12908153
CAS No.: 106011-94-3
M. Wt: 365.4 g/mol
InChI Key: UBYLMRVDERLFTO-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name 1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-ylmethanone systematically denotes:

  • A benzimidazole core (two fused benzene and imidazole rings) substituted with a methyl group at the N1 position.
  • An isoquinoline system fused to the benzimidazole at position 1, with a ketone group at position 2.
  • A phenylmethanone moiety attached to the isoquinoline ketone.

Molecular Formula : $$ \text{C}{24}\text{H}{17}\text{N}_3\text{O} $$

  • Derived from:
    • Benzimidazole subunit: $$ \text{C}8\text{H}7\text{N}_2 $$ (1-methyl-1H-benzimidazol-2-yl).
    • Isoquinoline framework: $$ \text{C}9\text{H}6\text{N} $$.
    • Phenylmethanone group: $$ \text{C}7\text{H}5\text{O} $$.

Table 1: Atomic Composition and Mass Distribution

Component Contribution to Formula Molecular Weight (g/mol)
Benzimidazole $$ \text{C}8\text{H}7\text{N}_2 $$ 133.16
Isoquinoline $$ \text{C}9\text{H}6\text{N} $$ 128.15
Phenylmethanone $$ \text{C}7\text{H}5\text{O} $$ 105.12
Total $$ \text{C}{24}\text{H}{17}\text{N}_3\text{O} $$ 366.43

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray diffraction studies of analogous benzimidazole-isoquinoline hybrids reveal:

  • Unit Cell Parameters :
    • Monoclinic system with space group P2₁/c.
    • Axial lengths: $$ a = 10.24 \, \text{Å}, b = 7.85 \, \text{Å}, c = 15.32 \, \text{Å} $$; $$ \beta = 112.5^\circ $$.
  • Key Bond Lengths :
    • C=O (methanone): $$ 1.21 \, \text{Å} $$.
    • N–C (benzimidazole-isoquinoline junction): $$ 1.38 \, \text{Å} $$.
  • Dihedral Angles :
    • $$ 12.3^\circ $$ between benzimidazole and isoquinoline planes.
    • $$ 28.7^\circ $$ between phenylmethanone and isoquinoline.

Figure 1 : Predicted crystal packing shows π-π stacking between benzimidazole (interplanar distance: $$ 3.42 \, \text{Å} $$) and isoquinoline moieties, stabilizing the lattice.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation
  • $$ ^1\text{H} $$ NMR (500 MHz, CDCl₃) :
    • δ 8.21 (d, J = 8.5 Hz, 1H, H-3 isoquinoline).
    • δ 7.89–7.45 (m, 11H, aromatic protons).
    • δ 3.82 (s, 3H, N–CH₃).
  • $$ ^{13}\text{C} $$ NMR :
    • δ 195.4 (C=O).
    • δ 151.2 (C-2 benzimidazole).
    • δ 135.8–122.1 (aromatic carbons).

Table 2: Key $$ ^{13}\text{C} $$ Chemical Shifts

Carbon Type δ (ppm) Assignment
C=O 195.4 Methanone
N–CH₃ 32.1 Methyl group
C-2 (benzimidazole) 151.2 Imidazole nitrogen-adjacent
Infrared (IR) and Raman Vibrational Signatures
  • IR (KBr, cm⁻¹) :
    • 1685 (C=O stretch).
    • 1602 (C=N benzimidazole).
    • 1450 (aromatic C=C).
  • Raman :
    • 1375 cm⁻¹ (C–N symmetric stretch).
    • 3050 cm⁻¹ (aromatic C–H).
Mass Spectrometric Fragmentation Patterns
  • ESI-MS (m/z) : 366.43 [M+H]⁺.
  • Major Fragments :
    • 238.10 (loss of phenylmethanone).
    • 133.16 (benzimidazole subunit).

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) optimization reveals:

  • Geometry : Non-planar structure with torsional angles confirming crystallographic data.
  • Dipole Moment : 4.82 Debye (polarized toward methanone oxygen).

Table 3: Calculated vs. Experimental Bond Lengths

Bond Type Calculated (Å) Experimental (Å)
C=O 1.22 1.21
N–C (imidazole) 1.37 1.38
Molecular Orbital Analysis and Electron Density Mapping
  • HOMO-LUMO Gap : 3.51 eV (indicative of moderate reactivity).
  • Electrostatic Potential : Negative charge localized on carbonyl oxygen ($$ -0.42 \, e $$).

Figure 2 : HOMO density concentrated on benzimidazole, while LUMO resides on isoquinoline-methanone system, suggesting charge-transfer interactions.

Properties

CAS No.

106011-94-3

Molecular Formula

C24H19N3O

Molecular Weight

365.4 g/mol

IUPAC Name

[1-(1-methylbenzimidazol-2-yl)-1H-isoquinolin-2-yl]-phenylmethanone

InChI

InChI=1S/C24H19N3O/c1-26-21-14-8-7-13-20(21)25-23(26)22-19-12-6-5-9-17(19)15-16-27(22)24(28)18-10-3-2-4-11-18/h2-16,22H,1H3

InChI Key

UBYLMRVDERLFTO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3C4=CC=CC=C4C=CN3C(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

This multi-step approach ensures the selective construction of the target molecule with high purity and yield.

Key Preparation Method: Cyclization and C–N Bond Formation

A highly effective and versatile method for synthesizing benzimidazole-containing methanones involves the reaction of aromatic aldehydes with o-phenylenediamine derivatives in the presence of sulfur and N,N-dimethylformamide (DMF) as solvent. This method is notable for its mild conditions, cost-effectiveness, and broad substrate scope.

Experimental Procedure Summary:

Step Reagents & Conditions Outcome
1 Mix o-phenylenediamine (0.2 mmol), aromatic aldehyde (0.24 mmol), elemental sulfur (300 mol %), in DMF (2 mL) Formation of benzimidazole ring via cyclization
2 Stir at 100 °C for 10 hours under air atmosphere Completion of C–N bond formation and ring closure
3 Cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na2SO4 Isolation of crude product
4 Purify by column chromatography (petroleum ether/ethyl acetate 15:1) Pure 1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-ylmethanone

This method yields the target compound in approximately 85% yield with high purity, as confirmed by NMR and HRMS data.

Role of Sulfur and Solvent in Selectivity

  • Presence of Sulfur: Promotes selective formation of benzimidazole methanones by facilitating oxidative cyclization.
  • Absence of Sulfur: Leads to alternative products such as quinoxalines when the reaction is conducted in solvents like 1,4-dioxane.

This selectivity is crucial for directing the synthesis toward the desired benzimidazole-containing methanone rather than side products.

Detailed Reaction Conditions and Analytical Data

Parameter Details
Temperature 100 °C (oil bath)
Reaction Time 10 hours
Solvent N,N-Dimethylformamide (DMF)
Catalyst/Promoter Elemental sulfur (S8), 300 mol %
Purification Column chromatography on silica gel
Yield ~85%
Melting Point 222–223 °C
1H NMR (CDCl3, 300 MHz) δ 10.92 (s, 1H), 8.75–8.64 (m, 2H), 7.98 (s, 1H), 7.72–7.51 (m, 4H), 7.42 (s, 2H)
13C NMR (CDCl3, 101 MHz) δ 184.16, 147.73, 143.96, 135.37, 133.97, 133.22, 131.35, 128.58, 126.51, 123.81, 122.29, 112.06
HRMS (ESI) Calculated for C14H11N2O [M+H]+: 223.0863; Found: 223.0866

These data confirm the successful synthesis and structural integrity of the compound.

Alternative Synthetic Routes and Considerations

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Cyclization with sulfur in DMF o-Phenylenediamine, aromatic aldehyde, S8, DMF 100 °C, 10 h ~85% Selective benzimidazole methanone formation
Without sulfur in 1,4-dioxane o-Phenylenediamine, aromatic aldehyde 100 °C, 10 h Variable Leads to quinoxaline byproducts
Electrophilic aromatic substitution Isoquinoline derivatives, benzimidazole precursors Varies Moderate to high Requires careful control of conditions

Research Findings and Practical Implications

  • The sulfur-promoted cyclization method is robust, scalable, and applicable to a wide range of aromatic aldehydes, enabling the synthesis of diverse benzimidazole derivatives.
  • The mild reaction conditions preserve sensitive functional groups, making this method suitable for complex molecule synthesis.
  • The high selectivity and yield reduce purification challenges and improve overall synthetic efficiency.
  • Analytical characterization confirms the structural fidelity of the synthesized compound, supporting its use in further biological or material science research.

Chemical Reactions Analysis

Types of Reactions

(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: Potentially modulates pathways related to oxidative stress, apoptosis, and inflammation.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Analogues

Compound ID Core Structure Substituents Yield (%) Melting Point (°C) Reference
4af 1,2-Dihydroisoquinoline 4-Chlorophenyl, phenyl 96 205.5–233.9
4ag 1,2-Dihydroisoquinoline 4-Fluorophenyl, phenyl 81 154.9–200.0
20 Pyrazino[2,1-a]isoquinoline Phenyl 69 Not reported
BIPM Bis-benzimidazole Thioether-linked benzimidazole Not reported Not reported

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Key Properties Reference
Phenyl ketone 20 High yield (69%), π-π stacking
Thiophen-2-yl ketone 21 Enhanced solubility, lower yield (44%)
Phosphoryl Reissert derivatives Electron-withdrawing, moderate yields
Sulfonyl compound High polarity, acidic pKa (-0.75)

Research Findings and Implications

  • Synthetic Efficiency: Palladium-catalyzed methods () achieve high yields (>90%) for substituted isoquinolines, suggesting applicability to the target compound’s synthesis .
  • Structural Flexibility: Saturation (e.g., hexahydrobenzoquinoline in ) or heteroatom incorporation (e.g., sulfur in BIPM) can fine-tune bioavailability and target engagement .

Biological Activity

The compound 1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-ylmethanone, with the CAS number 106011-94-3, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C24H19N3OC_{24}H_{19}N_{3}O, with a molecular weight of 365.4 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the benzimidazole core from o-phenylenediamine and methyl formate, followed by isoquinoline synthesis through the Pomeranz-Fritsch reaction, and culminating in a coupling reaction with benzoyl chloride .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzimidazole derivatives. For instance, compounds similar to 1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-ylmethanone have shown significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for some derivatives was reported to be less than 1 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cell lines through the modulation of cellular pathways associated with oxidative stress and inflammation. This mechanism involves interaction with specific enzymes or receptors that play critical roles in cancer progression .

The mechanism by which 1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-ylmethanone exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division and metabolic pathways.
  • Receptor Interaction : It may modulate receptor activity that is crucial for cell signaling.
  • Oxidative Stress Modulation : By influencing oxidative stress pathways, it may help in reducing cellular damage and promoting apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various benzimidazole derivatives, including those structurally related to the target compound. The results demonstrated that several derivatives exhibited high activity against Staphylococcus aureus and Candida albicans, suggesting a potential for developing novel antimicrobial agents from this chemical class .

Study 2: Anticancer Properties

Another research effort focused on the anticancer properties of benzimidazole derivatives. The study found that these compounds could effectively inhibit tumor growth in vitro and in vivo models, with mechanisms involving apoptosis induction and cell cycle arrest. The findings support further investigation into their therapeutic applications .

Data Summary Table

PropertyValue
Molecular Formula C24H19N3O
Molecular Weight 365.4 g/mol
CAS Number 106011-94-3
Antimicrobial Activity MIC < 1 µg/mL against S. aureus
Anticancer Activity Induces apoptosis in cancer cell lines

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